

# CEP-28122: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764694

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## Abstract

**CEP-28122** is a potent and selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).<sup>[1][2][3][4]</sup> This diaminopyrimidine derivative has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to **CEP-28122**, intended to serve as a valuable resource for researchers in oncology and drug development.

## Chemical Structure and Physicochemical Properties

**CEP-28122** is chemically known as (1S,2S,3R,4R)-3-[[5-chloro-2-[[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[5]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide. The compound is also available as a mesylate salt.<sup>[4]</sup>

Chemical Structure:

 CEP-28122 Chemical Structure

Physicochemical Properties of **CEP-28122**

Property	Value	Reference
Molecular Formula	C28H35ClN6O3	MedChemExpress
Molecular Weight	539.07 g/mol	MedChemExpress
CAS Number	1022958-60-6	MedChemExpress
Appearance	Off-White Solid	MCE
Purity	99.85%	MCE
Solubility	DMSO: $\geq 6.4$ mg/mL (10.08 mM)	MCE

#### Physicochemical Properties of **CEP-28122** Mesylate Salt

Property	Value	Reference
Molecular Formula	C29H39ClN6O6S	MedChemExpress
Molecular Weight	635.17 g/mol	MedChemExpress

## Mechanism of Action and Signaling Pathway

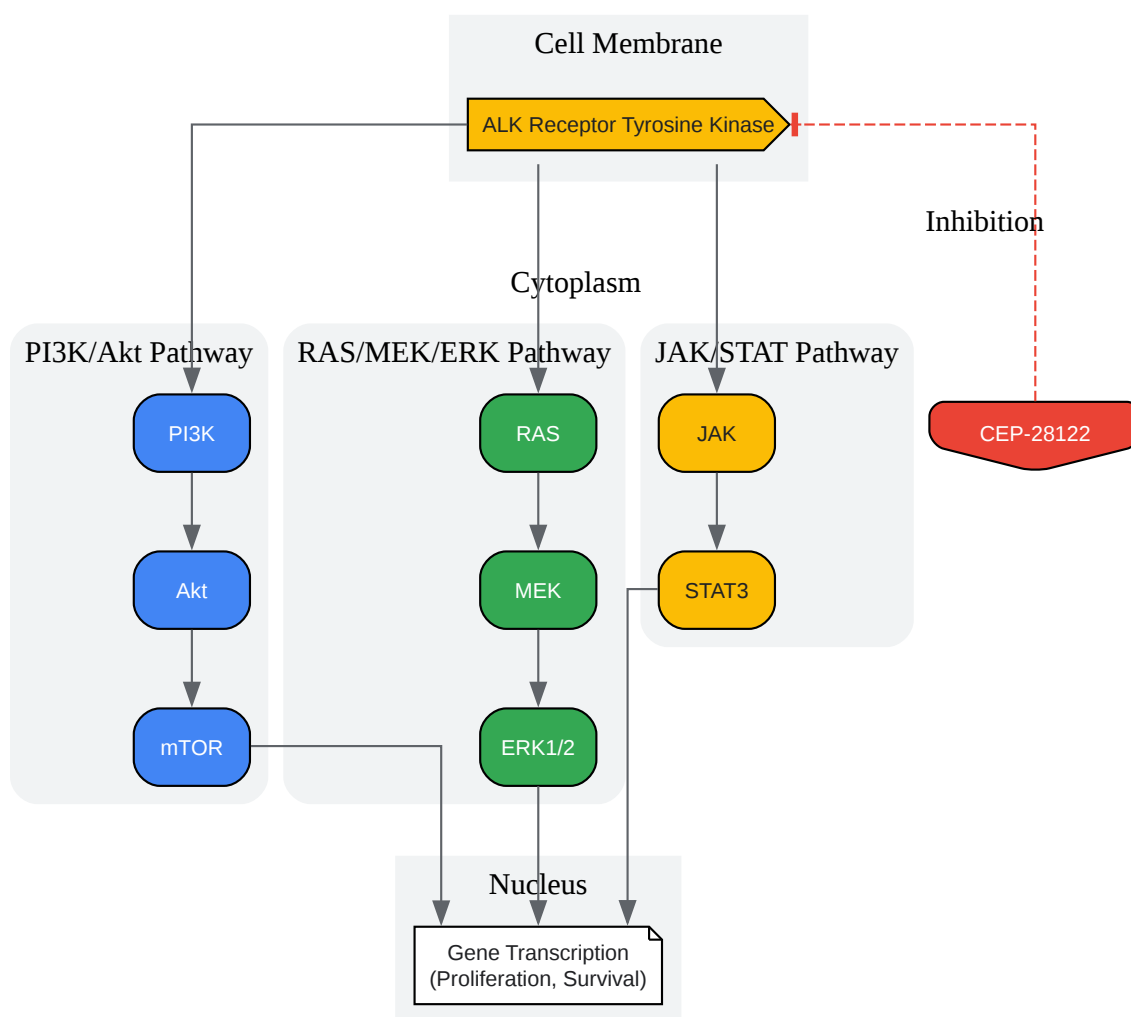
**CEP-28122** is a highly potent inhibitor of ALK tyrosine kinase with an IC<sub>50</sub> of 1.9 nM in an enzyme-based time-resolved fluorescence (TRF) assay.<sup>[3][4][5][6]</sup> It also demonstrates inhibitory activity against Flt4 with an IC<sub>50</sub> of 46 nM.<sup>[3][5]</sup> The primary mechanism of action of **CEP-28122** involves the inhibition of ALK autophosphorylation and the subsequent suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.<sup>[1][4]</sup>

In ALK-driven malignancies, constitutively active ALK fusion proteins or mutated ALK receptors lead to the activation of several key downstream signaling cascades. **CEP-28122** effectively blocks these pathways, resulting in cell growth inhibition and apoptosis. Specifically, treatment with **CEP-28122** has been shown to substantially suppress the phosphorylation of putative downstream effectors of ALK, including:

- STAT3 (Signal Transducer and Activator of Transcription 3)

- Akt (Protein Kinase B)
- ERK1/2 (Extracellular signal-Regulated Kinases 1/2)[1][4]

The inhibition of these pathways ultimately leads to a concentration-dependent growth inhibition of ALK-positive cancer cells.[1][4]



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Caption: ALK Signaling Pathway Inhibition by **CEP-28122**.

## In Vitro and In Vivo Antitumor Activity

### In Vitro Cellular Activity

**CEP-28122** demonstrates potent and selective growth inhibitory effects on various ALK-positive cancer cell lines.

In Vitro Growth Inhibition by **CEP-28122**

Cell Line	Cancer Type	ALK Status	IC50 (nM)	Effect	Reference
Karpas-299	Anaplastic Large-Cell Lymphoma	NPM-ALK positive	20	Growth inhibition, Caspase 3/7 activation	<a href="#">[1]</a>
Sup-M2	Anaplastic Large-Cell Lymphoma	NPM-ALK positive	N/A	Growth inhibition, Caspase 3/7 activation	<a href="#">[1]</a> <a href="#">[4]</a>
NCI-H2228	Non-Small Cell Lung Cancer	EML4-ALK positive	N/A	Growth inhibition	<a href="#">[1]</a>
NCI-H3122	Non-Small Cell Lung Cancer	EML4-ALK positive	N/A	Growth inhibition	<a href="#">[1]</a>
NB-1	Neuroblastoma	ALK amplified	N/A	Growth inhibition	<a href="#">[1]</a>
SH-SY5Y	Neuroblastoma	ALK activating mutation (F1174L)	N/A	Growth inhibition	<a href="#">[1]</a>
NB-1643	Neuroblastoma	ALK activating mutation (R1275Q)	N/A	Growth inhibition	<a href="#">[1]</a>
Toledo	Leukemia	ALK negative	>3000	No significant growth inhibition	<a href="#">[1]</a>
HuT-102	Lymphoma	ALK negative	>3000	No significant growth inhibition	<a href="#">[1]</a>

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NB-1691	Neuroblastoma	ALK negative	N/A	No significant growth inhibition	<a href="#">[1]</a>
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## In Vivo Antitumor Efficacy

Oral administration of **CEP-28122** has been shown to produce dose-dependent antitumor activity in various xenograft models of ALK-positive human cancers.[\[1\]](#)[\[2\]](#)

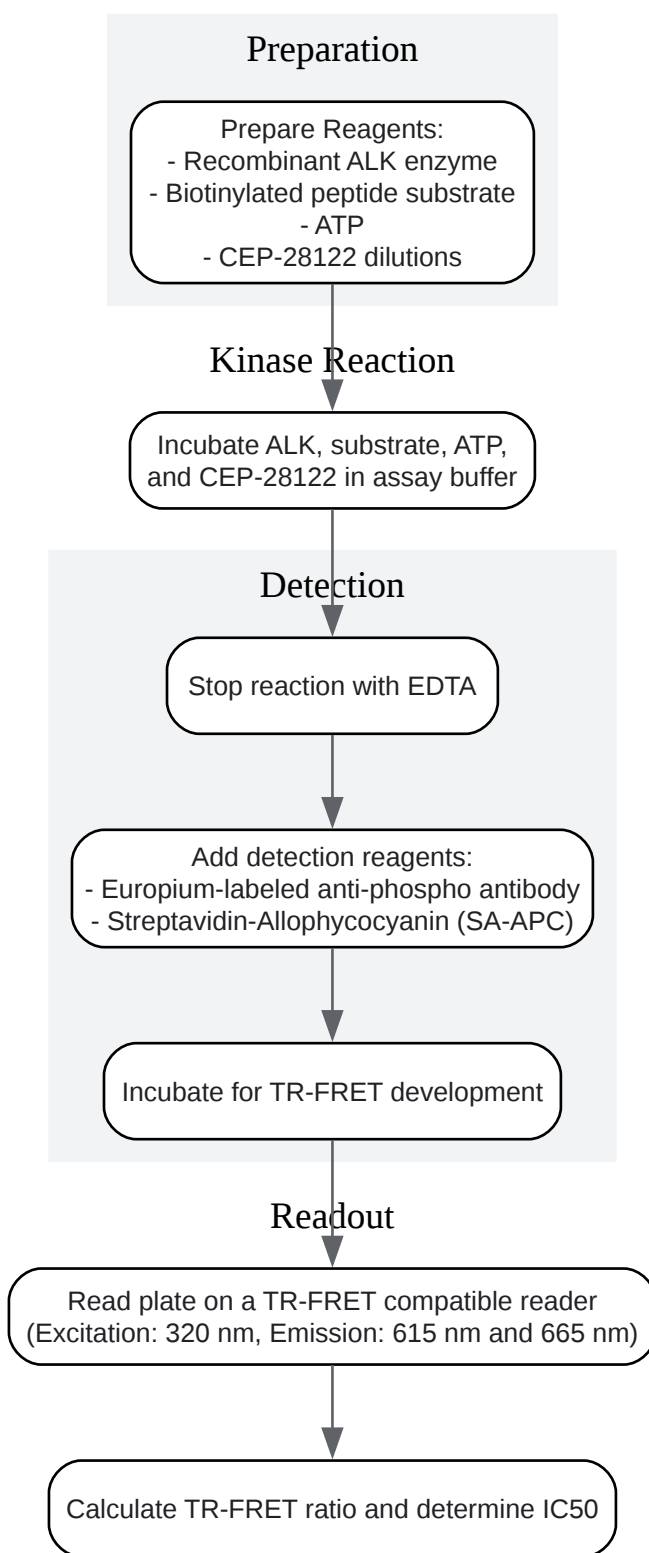
In Vivo Antitumor Activity of **CEP-28122**

Xenograft Model	Cancer Type	Dosing Regimen	Outcome	Reference
Sup-M2	Anaplastic Large-Cell Lymphoma	3-30 mg/kg, oral gavage, twice a day, 12 days	Dose-dependent antitumor activity	<a href="#">[1]</a> <a href="#">[4]</a>
Sup-M2	Anaplastic Large-Cell Lymphoma	55 or 100 mg/kg, twice daily for 4 weeks	Complete and sustained tumor regression	<a href="#">[1]</a> <a href="#">[2]</a>
NCI-H2228	Non-Small Cell Lung Cancer	30 and 55 mg/kg, oral, twice daily for 12 days	Tumor regression	<a href="#">[1]</a>
NCI-H3122	Non-Small Cell Lung Cancer	30 and 55 mg/kg, oral, twice daily for 12 days	Tumor growth inhibition and partial regression	<a href="#">[1]</a>
NB-1	Neuroblastoma	30 and 55 mg/kg, oral, twice daily for 14 days	75-90% tumor growth inhibition	<a href="#">[1]</a>
HCT116	Colon Carcinoma (ALK-negative control)	N/A	No antitumor activity	<a href="#">[1]</a> <a href="#">[4]</a>
NB-1691	Neuroblastoma (ALK-negative control)	30 and 55 mg/kg, oral, twice daily	No effect on tumor growth	<a href="#">[1]</a>

## Experimental Protocols

### Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

This protocol is a general representation based on TRF-based kinase assays.



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Caption: Workflow for a TRF-based ALK Kinase Assay.

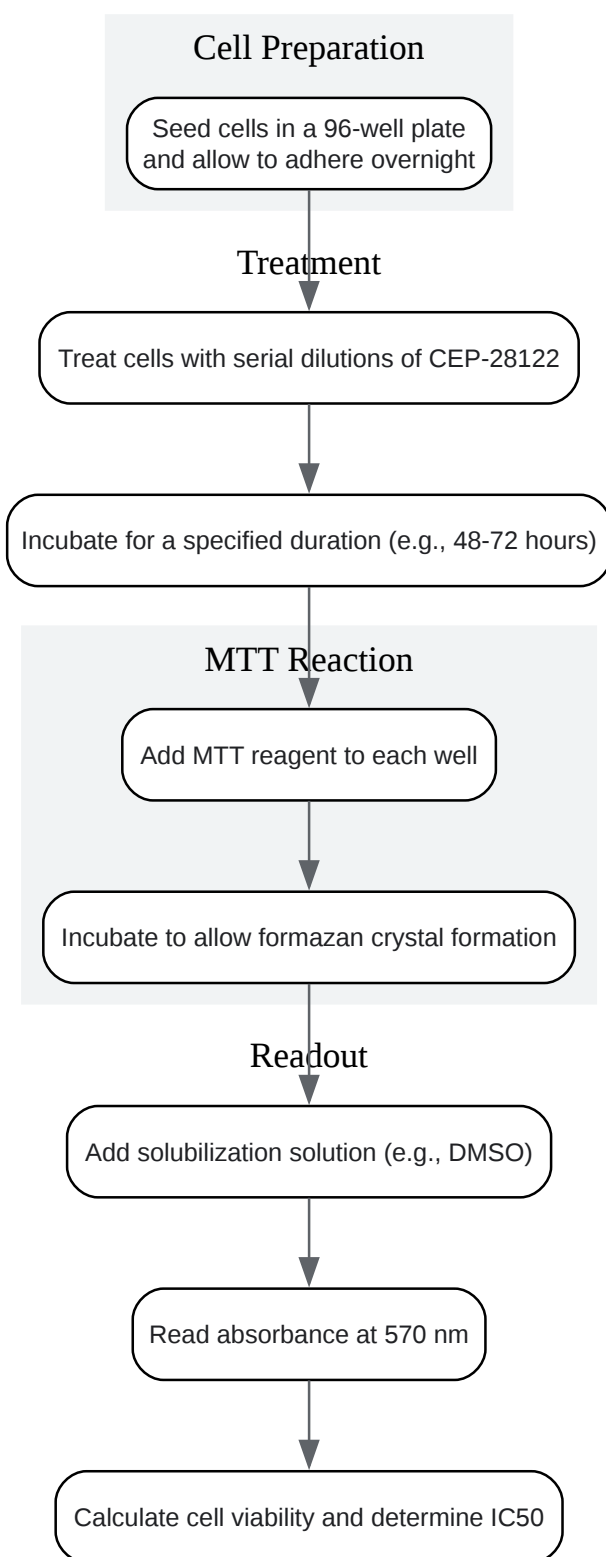


## Methodology:

- Reagent Preparation:
  - Prepare a serial dilution of **CEP-28122** in DMSO, and then dilute further in kinase assay buffer.
  - Prepare a solution containing recombinant ALK enzyme and a biotinylated peptide substrate in kinase assay buffer.
  - Prepare an ATP solution in kinase assay buffer.
- Kinase Reaction:
  - In a 384-well plate, add the **CEP-28122** dilutions.
  - Add the ALK enzyme and substrate solution to each well.
  - Initiate the kinase reaction by adding the ATP solution.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
  - Stop the reaction by adding a solution containing EDTA.
  - Add a detection solution containing a Europium-labeled anti-phosphopeptide antibody and Streptavidin-Allophycocyanin (SA-APC).
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the development of the TR-FRET signal.
- Data Acquisition and Analysis:
  - Read the plate using a TR-FRET-compatible microplate reader.
  - Calculate the ratio of the emission at 665 nm (APC) to the emission at 615 nm (Europium).

- Plot the TR-FRET ratio against the concentration of **CEP-28122** and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Cell Viability Assay (MTT Assay)



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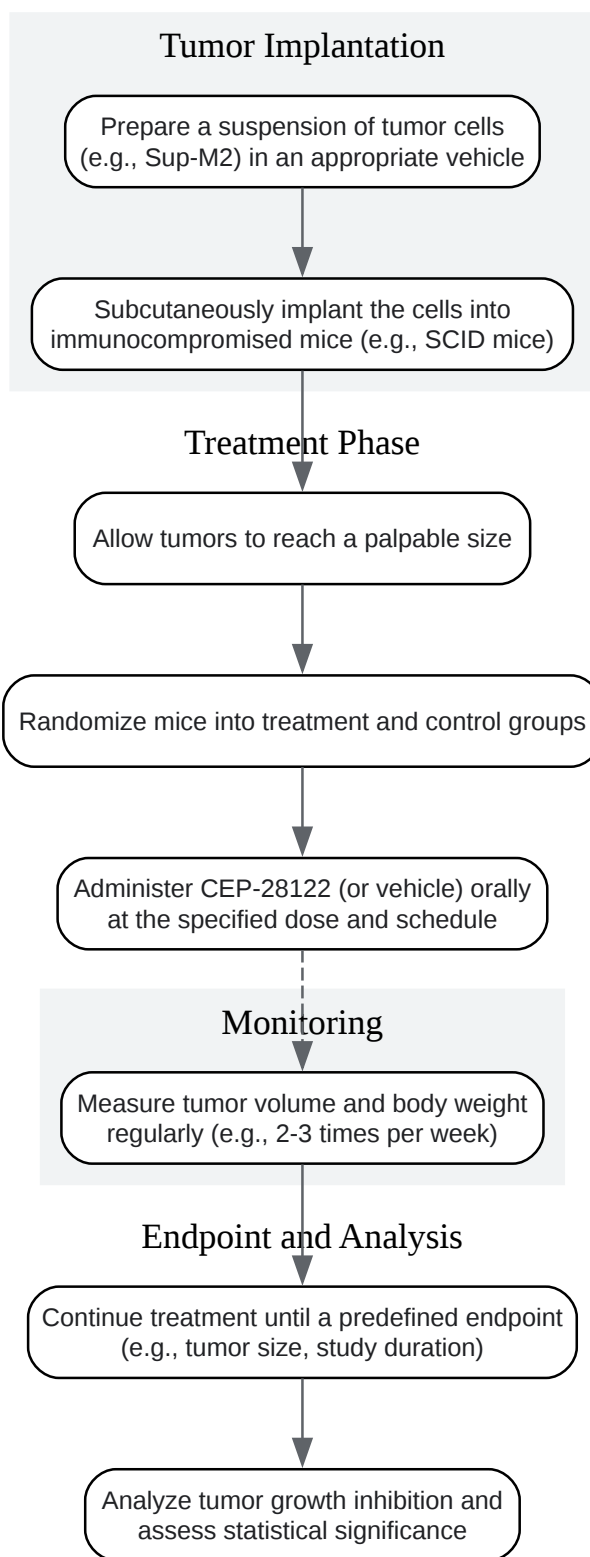
Caption: Workflow for an MTT Cell Viability Assay.

#### Methodology:

- Cell Seeding:
  - Harvest and count cells.
  - Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Compound Treatment:
  - Prepare serial dilutions of **CEP-28122** in cell culture medium.
  - Remove the old medium from the wells and add the medium containing the different concentrations of **CEP-28122**.
  - Include wells with vehicle (e.g., DMSO) as a negative control and wells with no cells as a blank.
  - Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
- MTT Addition and Incubation:
  - Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  - Add the MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
  - Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization and Readout:
  - Carefully remove the medium containing MTT.
  - Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the average absorbance of the blank wells from all other readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
  - Plot the percentage of viability against the log of the **CEP-28122** concentration and determine the IC<sub>50</sub> value.

## In Vivo Tumor Xenograft Study



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Caption: Workflow for an In Vivo Tumor Xenograft Study.

#### Methodology:

- Animal Model and Cell Implantation:
  - Use immunocompromised mice (e.g., SCID or nude mice).
  - Harvest ALK-positive human cancer cells (e.g., Sup-M2) and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
  - Monitor the mice for tumor formation.
  - Once the tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into different treatment groups, including a vehicle control group.
- Drug Administration:
  - Prepare a formulation of **CEP-28122** for oral administration (e.g., in PEG-400).
  - Administer **CEP-28122** or the vehicle control to the mice according to the planned dosing schedule (e.g., twice daily by oral gavage).
- Monitoring and Data Collection:
  - Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week).
  - Calculate the tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis:
  - Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined maximum size.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
- Compare the tumor volumes between the treated and control groups to determine the extent of tumor growth inhibition.

## Conclusion

**CEP-28122** is a highly potent and selective ALK inhibitor with significant preclinical antitumor activity against a range of ALK-positive cancer models. Its well-characterized mechanism of action and favorable in vivo efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development. This technical guide provides a foundational understanding of **CEP-28122**'s properties and the methodologies used to evaluate its activity, serving as a resource for researchers in the field.

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